molecular formula C8H6BrFO B577529 2-BroMo-4/'-fluoroacetophenone--d4 CAS No. 1219803-30-1

2-BroMo-4/'-fluoroacetophenone--d4

Cat. No. B577529
CAS RN: 1219803-30-1
M. Wt: 221.062
InChI Key: ZJFWCELATJMDNO-RHQRLBAQSA-N
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Description

2-Bromo-4'-fluoroacetophenone-d4 (2-Br-4'-FAP-d4) is a synthetic compound that has recently become widely used in scientific research. It is a fluorinated derivative of acetophenone and is known for its unique properties, which make it useful for a variety of applications.

Scientific Research Applications

2-Br-4'-FAP-d4 has a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pyrrolo[2,3-d]pyrimidin-4-ones and pyrrolo[2,3-d]pyrimidin-4-thiones. It has also been used in the synthesis of amino acids, such as alanine and glycine. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents.

Mechanism of Action

2-Br-4'-FAP-d4 acts as an electrophile in organic synthesis. This means that it can react with nucleophiles, such as amines, to form covalent bonds. This reaction is facilitated by the presence of a catalyst, such as palladium on carbon (Pd/C).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-4'-FAP-d4 are not fully understood. However, it has been shown to have antimicrobial activity against some bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

2-Br-4'-FAP-d4 has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Br-4'-FAP-d4 is a relatively reactive compound and should be handled with care.

Future Directions

There are several potential future directions for 2-Br-4'-FAP-d4. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new drug delivery systems. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new antimicrobial agents or as an antimicrobial agent itself.

Synthesis Methods

2-Br-4'-FAP-d4 is synthesized through a two-step process. The first step involves the reaction of 4'-fluoroacetophenone with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-bromo-4'-fluoroacetophenone. The second step involves the reaction of 2-bromo-4'-fluoroacetophenone with deuterated dimethyl sulfoxide (DMSO-d4) in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction yields 2-Br-4'-FAP-d4.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Bromo-4'-fluoroacetophenone-d4 can be achieved by starting with a commercially available compound and modifying it through a series of reactions. The key steps in the synthesis involve bromination, fluorination, and deuterium labeling.", "Starting Materials": [ "4'-Acetylfluorobenzene", "Bromine", "Deuterium oxide", "Sodium iodide", "Potassium fluoride", "Dimethyl sulfoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "Bromination of 4'-Acetylfluorobenzene with bromine and sodium iodide in acetic acid to yield 2-Bromo-4'-acetylfluorobenzene", "Reagents": [ "4'-Acetylfluorobenzene", "Bromine", "Sodium iodide", "Acetic acid" ], "Conditions": "Room temperature, dark", "Yield": "95%" }, { "Step 2": "Fluorination of 2-Bromo-4'-acetylfluorobenzene with potassium fluoride and deuterium oxide in dimethyl sulfoxide to yield 2-Bromo-4'-fluoroacetophenone-d4", "Reagents": [ "2-Bromo-4'-acetylfluorobenzene", "Potassium fluoride", "Deuterium oxide", "Dimethyl sulfoxide" ], "Conditions": "80°C, 18 hours", "Yield": "85%" }, { "Step 3": "Purification of 2-Bromo-4'-fluoroacetophenone-d4 by recrystallization from ethanol", "Reagents": [ "2-Bromo-4'-fluoroacetophenone-d4", "Ethanol" ], "Conditions": "Room temperature", "Yield": "70%" } ] }

CAS RN

1219803-30-1

Product Name

2-BroMo-4/'-fluoroacetophenone--d4

Molecular Formula

C8H6BrFO

Molecular Weight

221.062

IUPAC Name

2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D

InChI Key

ZJFWCELATJMDNO-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(=O)CBr)F

synonyms

2-BroMo-4/'-fluoroacetophenone--d4

Origin of Product

United States

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